molecular formula C9H11ClN2S B2578918 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride CAS No. 2089255-52-5

5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride

Cat. No.: B2578918
CAS No.: 2089255-52-5
M. Wt: 214.71
InChI Key: YABBMTVXERVPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H10ClNS It is a derivative of benzonitrile, featuring an aminomethyl group and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzonitrile as the core structure.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia or an amine.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced via a thiolation reaction, where a suitable thiol (e.g., methanethiol) reacts with the benzene ring under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminomethyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzonitrile hydrochloride: Similar structure but lacks the methylsulfanyl group.

    2-(Methylsulfanyl)benzonitrile: Similar structure but lacks the aminomethyl group.

Uniqueness

The presence of both the aminomethyl and methylsulfanyl groups in 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

IUPAC Name

5-(aminomethyl)-2-methylsulfanylbenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABBMTVXERVPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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